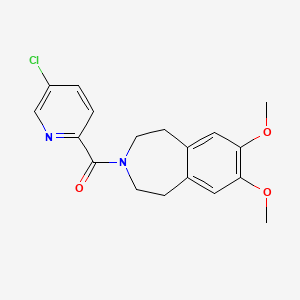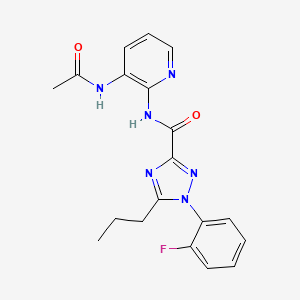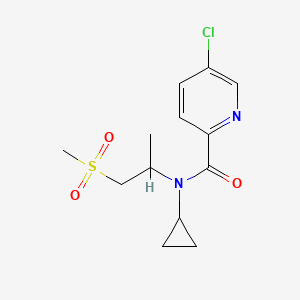![molecular formula C19H25BrN2O2 B6967811 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B6967811.png)
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a bromophenyl group, a cyclohexanecarbonyl moiety, and a pyrrolidinylacetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide typically involves multiple steps:
-
Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Cyclohexanecarbonylation: : The bromophenyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the cyclohexanecarbonyl derivative.
-
Pyrrolidine Introduction: : The cyclohexanecarbonyl derivative is reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
-
Acetamide Formation: : Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological activities. Its structural components suggest it might interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinyl and acetamide groups might interact with polar or charged residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-[1-(4-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Similar structure but with bromine at the para position.
2-[1-[1-(3-Chlorophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Chlorine instead of bromine.
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]piperidin-3-yl]acetamide: Piperidine ring instead of pyrrolidine.
Uniqueness
The unique combination of the bromophenyl group, cyclohexanecarbonyl moiety, and pyrrolidinylacetamide structure distinguishes 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[1-[1-(3-bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O2/c20-16-6-4-5-15(12-16)19(8-2-1-3-9-19)18(24)22-10-7-14(13-22)11-17(21)23/h4-6,12,14H,1-3,7-11,13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBUUILUIBRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)N3CCC(C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
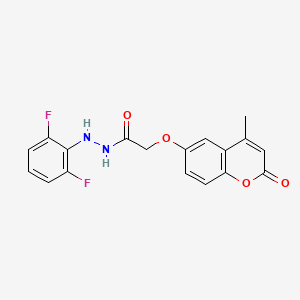
![2-[2-Fluoro-4-[(2-methyl-2,3-dihydro-1-benzofuran-3-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6967738.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6967743.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B6967748.png)
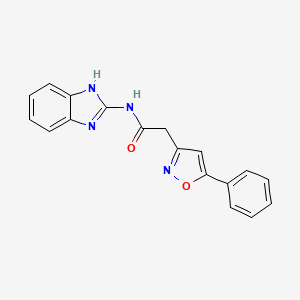
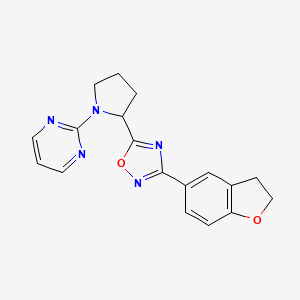
![3-[(2-Chlorophenyl)methyl]-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B6967767.png)
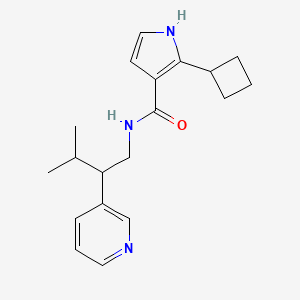
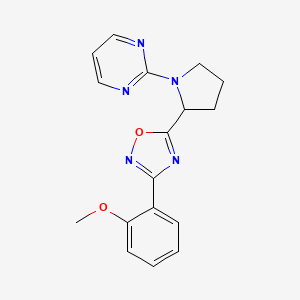
![N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6967785.png)
